molecular formula C16H16N2O5 B4863329 N-(1,3-BENZODIOXOL-5-YL)-N'-(2,4-DIMETHOXYPHENYL)UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-(2,4-DIMETHOXYPHENYL)UREA

Cat. No.: B4863329
M. Wt: 316.31 g/mol
InChI Key: XROIEASRCWVLJE-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-(2,4-DIMETHOXYPHENYL)UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a benzodioxole ring and a dimethoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-(2,4-DIMETHOXYPHENYL)UREA typically involves the reaction of 1,3-benzodioxole-5-amine with 2,4-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-(2,4-DIMETHOXYPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-(2,4-DIMETHOXYPHENYL)UREA would depend on its specific interactions with biological targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxole and dimethoxyphenyl groups could play a role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YL)-N’-(2,4-DIMETHOXYPHENYL)CARBAMATE
  • N-(1,3-BENZODIOXOL-5-YL)-N’-(2,4-DIMETHOXYPHENYL)THIOUREA

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-(2,4-DIMETHOXYPHENYL)UREA is unique due to the specific combination of the benzodioxole and dimethoxyphenyl groups. These structural features may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-20-11-4-5-12(14(8-11)21-2)18-16(19)17-10-3-6-13-15(7-10)23-9-22-13/h3-8H,9H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROIEASRCWVLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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